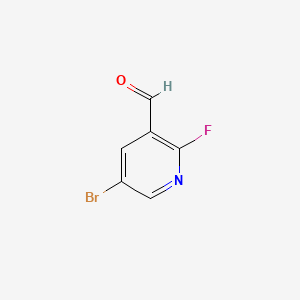

5-Bromo-2-fluoropyridine-3-carboxaldehyde

Descripción

Significance of Pyridine (B92270) Scaffolds in Modern Chemistry

The pyridine ring, a nitrogen-containing heterocycle, is a fundamental structural motif found in a vast number of biologically active compounds and functional materials. nih.govresearchgate.netrsc.org Its presence is noted in numerous FDA-approved drugs, highlighting its importance as a "privileged scaffold" in drug discovery. nih.govresearchgate.netrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which often plays a crucial role in the interaction of molecules with biological targets. tandfonline.com Pyridine and its derivatives are not only prevalent in pharmaceuticals but are also key components in agrochemicals and are utilized as ligands in catalysis. nih.govrsc.org The versatility of the pyridine scaffold stems from its aromatic nature and the ability to be functionalized at various positions, allowing for the fine-tuning of electronic and steric properties. tandfonline.com

Strategic Importance of Halogenation and Aldehyde Functionality in Pyridine Derivatives

The introduction of halogen atoms and an aldehyde group onto a pyridine ring significantly enhances its synthetic utility. Halogenation of pyridines is a critical transformation as the resulting halopyridines are key intermediates for creating diverse molecular structures through various cross-coupling reactions. nsf.govnih.gov The carbon-halogen bond serves as a handle for introducing other functional groups, which is essential for structure-activity relationship (SAR) studies in drug development. nsf.govnih.gov

The aldehyde group is a versatile functional group that can undergo a wide range of chemical transformations. These include nucleophilic additions, reductions to alcohols, oxidations to carboxylic acids, and participation in condensation reactions to form imines, and other carbon-carbon and carbon-heteroatom bonds. researchgate.net The combination of these two functionalities on a pyridine ring creates a powerful synthetic tool.

Overview of 5-Bromo-2-fluoropyridine-3-carboxaldehyde as a Multifunctional Building Block

This compound is a prime example of a multifunctional building block that leverages the strategic placement of a bromine atom, a fluorine atom, and an aldehyde group on the pyridine core. longkechem.comqtonics.com The distinct reactivity of the substituents allows for selective and sequential chemical modifications. For instance, the fluorine atom is susceptible to nucleophilic aromatic substitution, while the bromine atom can participate in palladium-catalyzed cross-coupling reactions. ossila.com The aldehyde group provides a site for further derivatization, enabling the construction of more complex molecular architectures. fluoromart.com This trifunctional nature makes this compound a highly sought-after intermediate in the synthesis of novel pharmaceutical candidates and other functional organic materials. ossila.comfishersci.at

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 875781-15-0 |

| Molecular Formula | C6H3BrFNO |

| Molecular Weight | 203.99 g/mol |

| Appearance | Off-white to pale yellow powder |

| Boiling Point | 258.2±35.0 °C (Predicted) |

| Density | 1.778±0.06 g/cm3 (Predicted) |

| pKa | -4.59±0.20 (Predicted) |

Table created with data from longkechem.com.

Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR | Available |

| ¹³C NMR | Available |

| Mass Spectrometry | Available |

| IR Spectroscopy | Available |

Table created with data from chemicalbook.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYVOGAJRCBWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670233 | |

| Record name | 5-Bromo-2-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875781-15-0 | |

| Record name | 5-Bromo-2-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-fluoro-3-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Bromo 2 Fluoropyridine 3 Carboxaldehyde

Established Synthetic Routes to 5-Bromo-2-fluoropyridine-3-carboxaldehyde

The preparation of this compound is primarily achieved through classical and modern synthetic organic chemistry reactions. These include electrophilic aromatic substitution, directed ortho-metalation, and transition metal-catalyzed C-H functionalization.

Vilsmeier-Haaf Reaction Approaches for Pyridine (B92270) Carboxaldehydes

The Vilsmeier-Haaf reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org The reaction typically employs a mixture of a substituted formamide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent. researchgate.net

While highly effective for electron-rich systems, the application of the Vilsmeier-Haaf reaction to electron-deficient pyridines, such as those bearing halogen substituents, can be challenging. However, the reaction has been successfully applied to various pyridine derivatives. chemrxiv.orgmdpi.com For instance, the formylation of 3-fluoropyridine (B146971) using the Vilsmeier-Haaf conditions has been reported to yield 3-fluoro-2-formylpyridine, indicating that formylation can occur at the position ortho to the fluorine atom. pipzine-chem.com The reaction proceeds through the formation of an active electrophilic iminium salt from DMF and POCl₃, which then attacks the pyridine ring. pipzine-chem.com Subsequent hydrolysis of the resulting intermediate furnishes the aldehyde.

The successful formylation of a given pyridine derivative via the Vilsmeier-Haaf reaction is highly dependent on the electronic nature of the substituents present on the ring. The presence of both a bromo and a fluoro substituent in 5-bromo-2-fluoropyridine (B45044) makes direct formylation via this method complex, with regioselectivity being a key consideration.

| Reagent System | Role | Typical Reaction |

| N,N-Dimethylformamide (DMF) / Phosphorus oxychloride (POCl₃) | Forms the electrophilic Vilsmeier reagent | Electrophilic formylation of aromatic rings |

Ortho-Lithiation and Electrophilic Trapping Strategies

Directed ortho-lithiation (DoM) is a powerful and highly regioselective strategy for the functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong lithium base, followed by quenching the resulting organolithium species with an electrophile. wikipedia.org

In the context of 5-bromo-2-fluoropyridine, the fluorine atom at the C-2 position can act as a directing group. Research has shown that the deprotonation of 2-fluoropyridine (B1216828) using lithium tetramethylpiperidide (LiTMP) occurs regioselectively at the C-3 position. acs.org This selectivity is attributed to the inductive effect of the highly electronegative fluorine atom, which increases the acidity of the adjacent C-3 proton. acs.org This principle is directly applicable to the synthesis of this compound.

The synthetic sequence involves the treatment of 5-bromo-2-fluoropyridine with a strong, non-nucleophilic lithium amide base, such as lithium diisopropylamide (LDA) or LiTMP, at low temperatures to generate the 3-lithiated intermediate. This intermediate is then trapped with a suitable formylating electrophile, most commonly DMF, to introduce the aldehyde functionality at the C-3 position. google.com Careful control of the reaction temperature is crucial to prevent side reactions. acs.org

| Step | Reagents | Purpose |

| 1. Lithiation | Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP) | Regioselective deprotonation at the C-3 position |

| 2. Electrophilic Trapping | N,N-Dimethylformamide (DMF) | Introduction of the formyl group |

Palladium-Catalyzed Synthetic Transformations

Palladium-catalyzed cross-coupling and C-H activation reactions represent a versatile and modern approach to the synthesis of functionalized pyridines. rsc.org These methods offer high efficiency and functional group tolerance. While direct palladium-catalyzed C-H formylation of 5-bromo-2-fluoropyridine at the C-3 position is not widely documented, the principles of this chemistry provide a plausible synthetic route.

Palladium-catalyzed C-H activation strategies have been successfully employed for the functionalization of various pyridine derivatives. chemrxiv.orgchemrxiv.orgnih.govnih.gov These reactions typically involve a palladium catalyst that facilitates the cleavage of a C-H bond, followed by coupling with a suitable reaction partner. In the case of formylation, this could involve a CO source or a formylating agent.

Alternatively, the bromine atom at the C-5 position can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce other functional groups. nih.gov While not a direct route to the target aldehyde, these transformations highlight the utility of the bromo-substituent in palladium-catalyzed processes, which could be adapted for a formylation reaction under specific conditions. For instance, palladium-catalyzed formylation of aryl halides is a known transformation. acs.org

Precursor Design and Derivatization for Targeted Synthesis

The efficient synthesis of this compound relies on the availability of suitable precursors and effective methods for introducing the key functional groups.

Synthesis from Halogenated Pyridine Precursors, e.g., 5-Bromo-2-fluoropyridine

The primary precursor for the synthesis of this compound is 5-bromo-2-fluoropyridine itself. This starting material possesses the core heterocyclic structure with the required halogen substituents in the correct positions. The differential reactivity of the C-H bonds and the halogen atoms on this precursor allows for regioselective functionalization. The fluorine atom at the C-2 position activates the C-3 position for deprotonation in ortho-lithiation strategies, while the bromine atom at C-5 can be a handle for palladium-catalyzed cross-coupling reactions.

Methodologies for Aldehyde Group Introduction

The introduction of the aldehyde group at the C-3 position is the key transformation in the synthesis of the target molecule. As discussed in the preceding sections, several methodologies can be employed for this purpose:

Formylation via Organometallic Intermediates: This is arguably the most effective and regioselective method. It involves the generation of a nucleophilic organometallic species at the desired position, followed by reaction with a formylating agent. chadsprep.comyoutube.comyoutube.comyoutube.com The ortho-lithiation of 5-bromo-2-fluoropyridine to create a C-3 lithio species, which is then quenched with DMF, is a prime example of this strategy. acs.orggoogle.com

The choice of method for introducing the aldehyde group is dictated by the desired regioselectivity and the compatibility with the substituents already present on the pyridine ring.

Advanced Synthetic Protocols and Challenges

The strategic placement of a bromine atom, a fluorine atom, and a carboxaldehyde group on the pyridine ring presents both opportunities and challenges for synthetic chemists. The inherent reactivity differences of these functional groups allow for selective manipulations, which are crucial for the efficient construction of complex molecular architectures.

Chemoselective Functionalization Approaches

The differential reactivity of the halogen substituents on the pyridine ring is a key aspect of the chemoselective functionalization of this compound. Generally, in halogenated pyridines, the fluorine atom is more susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom is more amenable to metal-catalyzed cross-coupling reactions.

While specific studies on the chemoselective functionalization of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from the behavior of structurally similar compounds. For instance, in related bromo-fluoropyridine systems, the fluorine atom at the 2-position is readily displaced by various nucleophiles, such as amines and alkoxides. This reactivity is attributed to the activating effect of the ring nitrogen. Conversely, the bromine atom at the 5-position can be selectively targeted in palladium-catalyzed reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

The aldehyde group adds another layer of complexity and opportunity. It can be selectively protected, transformed into other functional groups (e.g., alcohols, carboxylic acids, or imines), or utilized directly in condensation reactions prior to or after the manipulation of the halogen atoms. The challenge lies in devising reaction conditions that are mild enough to preserve the other functional groups.

Table 1: Potential Chemoselective Reactions on this compound

| Functional Group | Reaction Type | Potential Reagents | Product Type |

| 2-Fluoro | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | 2-Amino/Alkoxy/Thio-pyridines |

| 5-Bromo | Palladium-Catalyzed Cross-Coupling | Boronic acids, Alkynes, Amines | Biaryls, Alkynylpyridines, Arylamines |

| 3-Carboxaldehyde | Condensation | Amines, Hydrazines, Wittig reagents | Imines, Hydrazones, Alkenes |

| 3-Carboxaldehyde | Reduction | Sodium borohydride | Hydroxymethylpyridines |

| 3-Carboxaldehyde | Oxidation | Potassium permanganate | Pyridine-3-carboxylic acid |

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in terms of efficiency, cost-effectiveness, and reduced environmental impact by minimizing intermediate purification steps. For a molecule like this compound, a hypothetical one-pot strategy could involve a sequence of reactions that build the substituted pyridine core in a single flask.

Drawing inspiration from the synthesis of other highly substituted pyridines, a potential one-pot approach could involve a multi-component reaction. For instance, a reaction between a suitable 1,3-dicarbonyl compound, an amine source, and a brominated and fluorinated building block could be envisioned. While no direct one-pot synthesis for this compound has been reported, the development of such a procedure would be a significant advancement.

A conceptual one-pot synthesis of a related chromeno[2,3-b]pyridine, which also involves an aldehyde, has been demonstrated through a two-step transformation involving salicylaldehydes and a malononitrile (B47326) dimer, followed by the addition of an alcohol. mdpi.com This highlights the feasibility of designing one-pot sequences that incorporate aldehyde functionalities. The challenge in developing a one-pot synthesis for the target molecule would be to control the regioselectivity and prevent unwanted side reactions between the various reactive species.

Intramolecular Cyclization in Derivative Synthesis

The aldehyde and the strategically positioned halogen atoms on the this compound scaffold make it an excellent precursor for the synthesis of fused heterocyclic systems via intramolecular cyclization reactions. These reactions are powerful tools for the rapid construction of complex polycyclic molecules.

For example, the aldehyde group can be elaborated into a side chain containing a nucleophilic moiety. This nucleophile can then attack either the C-2 or C-5 position of the pyridine ring, leading to the formation of a new ring. An intramolecular SNAr reaction involving the displacement of the 2-fluoro substituent is a plausible cyclization pathway.

While direct examples involving this compound are scarce, studies on related compounds demonstrate the principle. For instance, the cyclization of derivatives of 5-bromo-3-fluoropyridine-2-carbaldehyde has been utilized to create complex structures such as 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates. fluoromart.com Furthermore, research on the intramolecular cyclization of 5-halo-substituted furoyl amides has shown that the presence of a halogen can facilitate the formation of oxabicycles. nih.gov This suggests that the bromo substituent on the target molecule could similarly influence cyclization processes.

Table 2: Potential Intramolecular Cyclization Pathways for Derivatives of this compound

| Starting Derivative | Cyclization Type | Key Transformation | Fused Ring System |

| Pyridine with a 3-(2-hydroxyethyl) side chain | Intramolecular SNAr | O-attack at C-2, displacing Fluorine | Furo[2,3-b]pyridine |

| Pyridine with a 3-(2-aminoethyl) side chain | Intramolecular SNAr | N-attack at C-2, displacing Fluorine | Pyrrolo[2,3-b]pyridine |

| Pyridine with a 3-propargyloxy side chain | Intramolecular Cyclization | Various (e.g., Sonogashira followed by cyclization) | Fused furan (B31954) or pyran ring |

The development of such intramolecular cyclization strategies starting from this compound would provide efficient routes to novel heterocyclic compounds with potential applications in various fields of chemical science.

Reactivity and Transformation Pathways of 5 Bromo 2 Fluoropyridine 3 Carboxaldehyde

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

The pyridine ring in 5-bromo-2-fluoropyridine-3-carboxaldehyde is susceptible to nucleophilic attack due to the electron-withdrawing effects of the nitrogen atom and the halogen substituents. This is particularly true for the positions activated by these groups.

The fluorine atom at the 2-position is the most activated site for nucleophilic aromatic substitution (SNAr). The high electronegativity of fluorine makes the C2 carbon atom highly electrophilic and susceptible to attack by nucleophiles. Furthermore, fluorine is an excellent leaving group in SNAr reactions on electron-deficient aromatic rings.

Research on related fluoropyridines demonstrates the enhanced reactivity of the C-F bond. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine, highlighting the superior leaving group ability of fluoride (B91410) in this context nih.gov. This high reactivity is attributed to the ability of the electronegative fluorine to stabilize the transition state of the addition-elimination mechanism characteristic of SNAr reactions nih.gov. Consequently, in this compound, the C2 position is the primary target for a wide range of nucleophiles, including amines, alkoxides, and thiolates, under typical SNAr conditions.

Given the presence of two halogen atoms, chemoselectivity is a critical consideration in the functionalization of this compound. In the context of SNAr, there is a strong preference for substitution at the 2-fluoro position over the 5-bromo position.

Studies on the analogous compound, 5-bromo-2-chloro-3-fluoropyridine, have shown that selective substitution of the fluorine atom can be achieved under SNAr conditions nih.gov. This selectivity arises because the C2 position is significantly more activated towards nucleophilic attack by the adjacent ring nitrogen and the C-F bond is more polarized than the C-Br bond at the 5-position. Therefore, when this compound is treated with a nucleophile under conditions that favor an SNAr mechanism (e.g., a strong nucleophile in a polar aprotic solvent), the reaction is expected to occur exclusively at the C2 position, leaving the bromo group intact for subsequent transformations.

Electrophilic and Radical Reactions at the Bromo Position

The bromine atom at the 5-position is less reactive towards nucleophilic substitution but is ideally suited for a variety of metal-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The C5-Br bond readily participates in oxidative addition to low-valent transition metal complexes, particularly those of palladium and copper, initiating catalytic cycles for cross-coupling.

Palladium-Catalyzed Reactions: A wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, can be employed to functionalize the C5 position. Research on the chemoselective functionalization of similar di- and trihalopyridines has demonstrated that palladium-catalyzed amination conditions exclusively target the bromide substitution product nih.gov. The choice of ligands, such as Xantphos, is crucial for achieving high selectivity and yield nih.gov. The versatility of these methods allows for the introduction of aryl, vinyl, alkynyl, and amino groups at the C5 position. The successful coupling of aryl halides with various organometallic reagents, including organoboron and organozinc compounds, is well-documented mdpi.comresearchgate.net.

Copper-Catalyzed Reactions: Copper-catalyzed reactions offer a complementary approach for forming C-C, C-N, and C-O bonds. The Ullmann condensation, for example, is a classic copper-mediated reaction for forming C-O and C-N bonds. More contemporary copper(I)-catalyzed cross-coupling reactions have been developed for various transformations, including the coupling of aryl halides with N-heterocycles and alkynes rsc.orgnih.gov. These methods often exhibit broad substrate scope and good functional group tolerance, making them suitable for the late-stage functionalization of complex molecules rsc.org.

| Reaction Type | Catalyst System (Example) | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Pd(0) complex, base | Arylboronic acid/ester | C-C (aryl-aryl) |

| Buchwald-Hartwig | Pd(0)/phosphine ligand, base | Amine (primary/secondary) | C-N |

| Sonogashira | Pd(0)/phosphine ligand, Cu(I) salt | Terminal alkyne | C-C (alkynyl-aryl) |

| Ullmann-type | Cu(I) salt, ligand | Amine, Alcohol | C-N, C-O |

Beyond palladium- and copper-catalyzed cross-coupling, the bromo position can undergo other metal-mediated transformations. For instance, halogen-metal exchange using organolithium reagents (e.g., n-butyllithium or tert-butyllithium) can convert the C-Br bond into a C-Li bond. The resulting lithiated pyridine can then be trapped with various electrophiles to introduce a wide range of functional groups. This method provides a powerful alternative for C-C bond formation. Similarly, the formation of a Grignard reagent via reaction with magnesium metal is another potential pathway, although it may be less compatible with the aldehyde functionality.

Transformations Involving the Carboxaldehyde Moiety

The carboxaldehyde group at the 3-position is a versatile functional handle that can undergo a wide array of chemical transformations characteristic of aldehydes. Its reactivity is influenced by the adjacent electron-deficient pyridine ring.

The aldehyde group is highly electrophilic and readily reacts with nucleophiles. Common transformations include:

Condensation Reactions: The aldehyde can react with primary amines to form imines (Schiff bases) or with hydrazines to form hydrazones. These reactions are often reversible and can be used for dynamic covalent chemistry or to install further functionality smolecule.com.

Reductive Amination: The imines formed from condensation with amines can be reduced in situ (e.g., with sodium borohydride or sodium cyanoborohydride) to afford stable secondary or tertiary amines.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent. The resulting 5-bromo-2-fluoropyridine-3-carboxylic acid is a valuable synthetic intermediate.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

Wittig and Related Reactions: The aldehyde can undergo olefination reactions, such as the Wittig reaction, to form alkenes, thus enabling carbon chain extension.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the carbonyl carbon to produce secondary alcohols.

| Reaction Type | Reagent(s) | Product Functional Group |

| Condensation | Primary amine (R-NH₂) | Imine |

| Oxidation | KMnO₄ or CrO₃/H₂SO₄ | Carboxylic Acid |

| Reduction | NaBH₄ | Primary Alcohol |

| Reductive Amination | R-NH₂, NaBH₃CN | Secondary/Tertiary Amine |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Grignard Reaction | R-MgBr | Secondary Alcohol |

Condensation Reactions, e.g., Schiff Base Formation and Hydrazone Formation

The aldehyde functional group in this compound readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. These reactions are fundamental in constructing larger, more complex molecular architectures.

Schiff Base Formation: The reaction with primary amines typically proceeds under mild acidic or basic conditions to yield the corresponding imine or azomethine. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity is analogous to other substituted pyridine carboxaldehydes. For instance, various pyridinecarboxaldehydes have been successfully condensed with a range of amines to form Schiff bases that serve as ligands for metal complexes or as intermediates in the synthesis of biologically active compounds. mdpi.comekb.egneliti.comekb.egrdd.edu.iq

Hydrazone Formation: Similarly, the reaction with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, substituted hydrazides) affords the corresponding hydrazones. These reactions are often straightforward and high-yielding. Hydrazones derived from heterocyclic aldehydes are of significant interest due to their diverse biological activities and their role as precursors in the synthesis of various heterocyclic rings. nih.govresearchgate.netmdpi.comnih.gov The general reaction for hydrazone formation is depicted below:

Reaction of this compound with a generic hydrazine.

Table 1: Examples of Condensation Reactions with Analogous Pyridine Carboxaldehydes

| Aldehyde Reactant | Amine/Hydrazine Reactant | Product Type | Reference |

| Pyridine-2-carboxaldehyde | Substituted anilines | Schiff Base | ekb.eg |

| Pyridine-3-carboxaldehyde | Isonicotinoylhydrazide | Hydrazone | nih.gov |

| 6-Fluoro-2-hydroxyquinoline-3-carbaldehyde | Pyridine-3-carbohydrazide | Hydrazone | nih.gov |

| 3-Aryl-4(3H)-quinazolinone-2-carbaldehydes | Substituted anilines | Schiff Base | ekb.eg |

Oxidation and Reduction Pathways

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of pyridine derivatives.

Oxidation: The oxidation of the aldehyde to the corresponding carboxylic acid, 5-bromo-2-fluoronicotinic acid, can be achieved using a variety of oxidizing agents. Common reagents for such transformations include potassium permanganate (KMnO4), chromic acid (H2CrO4), or milder reagents like silver oxide (Ag2O). The resulting carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other acid derivatives. The photocatalytic oxidation of pyridinemethanol isomers to their corresponding aldehydes and carboxylic acids has been reported, suggesting a potential green chemistry approach for such transformations. researchgate.net

Reduction: The reduction of the aldehyde to 5-bromo-2-fluoropyridin-3-yl)methanol can be accomplished using various reducing agents. Sodium borohydride (NaBH4) is a common and mild reagent for this purpose, selectively reducing the aldehyde in the presence of other functional groups. More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be used. The resulting alcohol can be further functionalized, for example, through esterification or conversion to a leaving group for subsequent substitution reactions.

Table 2: Representative Oxidation and Reduction Reactions of Pyridine Aldehydes

| Starting Material | Reagent(s) | Product | Reaction Type |

| Pyridinemethanol isomers | TiO2, Cu(II), artificial sunlight | Pyridinecarboxaldehydes and Carboxylic acids | Oxidation |

| 2-Fluoro-3-formylpyridine | Oxidizing agent | 2-Fluoropyridine-3-carboxylic acid | Oxidation |

| Pyridine-3-carboxaldehyde | Dialkylzinc reagents | 1-(3-pyridyl)alkanols | Reduction |

Cyclization Reactions for Heterocyclic Scaffolds

This compound is a key precursor for the synthesis of a variety of fused heterocyclic scaffolds. The aldehyde group, often after conversion to a more reactive intermediate, can participate in intramolecular or intermolecular cyclization reactions to form new rings.

The presence of the bromine and fluorine atoms on the pyridine ring allows for sequential or one-pot reactions to build complex polycyclic systems. For instance, the aldehyde can be used in multicomponent reactions to construct highly substituted pyridine rings. nih.gov Furthermore, derivatives of the aldehyde, such as hydrazones, can undergo intramolecular cyclization to form pyridopyrazoles or other fused nitrogen-containing heterocycles. The bromo substituent can be utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) either before or after the cyclization step to introduce further molecular diversity. mdpi.com

Research on related systems has shown that substituted pyridine derivatives can be transformed into a variety of fused bicyclic heterocycles. researchgate.net For example, isoxazolo[4,5-b]pyridines have been synthesized from 2-chloro-3-nitropyridines, and the resulting aldehyde derivatives can be further transformed. researchgate.net

Table 3: Examples of Cyclization Reactions Leading to Heterocyclic Scaffolds from Pyridine Derivatives

| Pyridine Precursor | Reaction Type | Resulting Heterocyclic Scaffold | Reference |

| α,β-Unsaturated aldehydes and propargylamine | Condensation and cyclization | Substituted pyridines | nih.gov |

| Pyridine-3-carbaldehyde and ethanone | Aldol condensation | Pyridine-based chalcone (B49325) | acs.org |

| 2-Chloro-3-nitropyridines | Intramolecular nucleophilic substitution | Isoxazolo[4,5-b]pyridines | researchgate.net |

| 5-Bromo-2-methylpyridin-3-amine | Suzuki cross-coupling | Novel pyridine derivatives | mdpi.com |

Regioselectivity and Stereoselectivity in Reactions of this compound

The regioselectivity and stereoselectivity of reactions involving this compound are dictated by the electronic and steric properties of the substituents on the pyridine ring.

Stereoselectivity: In reactions where a new chiral center is formed, for example, in the addition of a nucleophile to the aldehyde carbonyl group or in reactions involving chiral reagents or catalysts, the stereochemical outcome is of great importance. The use of chiral auxiliaries or catalysts can induce high levels of stereoselectivity. For instance, the enantioselective addition of dialkylzinc reagents to pyridine-3-carbaldehyde has been shown to produce chiral 1-(3-pyridyl)alkanols with high enantiomeric excess when a chiral self-catalyst is employed. rsc.org The development of chiral pyridine-derived ligands has been a significant area of research for achieving high stereoselectivity in various asymmetric catalytic reactions. nih.govmdpi.com

Table 4: Factors Influencing Selectivity in Reactions of Substituted Pyridines

| Reaction Type | Influencing Factors | Outcome |

| Nucleophilic Aromatic Substitution | Position and nature of halogen, activating groups | Regioselective substitution |

| Nucleophilic Addition to Aldehyde | Chiral catalysts, chiral auxiliaries | Enantioselective or diastereoselective product formation |

| Electrophilic Aromatic Substitution | Directing effects of substituents (CHO, Br, F) | Controlled regioselectivity |

| Cyclization Reactions | Reaction conditions, nature of reactants | Formation of specific heterocyclic isomers |

Applications of 5 Bromo 2 Fluoropyridine 3 Carboxaldehyde in Organic Synthesis

Role as a Versatile Synthetic Building Block

5-Bromo-2-fluoropyridine-3-carboxaldehyde is a quintessential example of a versatile synthetic building block in heterocyclic chemistry. Its utility stems from the presence of three distinct reactive centers:

The Aldehyde Group: This group serves as a classic electrophilic site, readily participating in a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. These include condensations, reductive aminations, and olefination reactions (e.g., Wittig), allowing for the extension of the carbon skeleton.

The Bromine Atom: Positioned at C5, the bromine atom is an ideal handle for transition-metal-catalyzed cross-coupling reactions. It is particularly amenable to Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents.

The Fluorine Atom: Located at C2, the fluorine atom activates the position for nucleophilic aromatic substitution (SNAr). Its high electronegativity makes the C2 carbon electron-deficient and susceptible to attack by various nucleophiles, facilitating ring closure or substitution reactions.

This orthogonal reactivity allows for a stepwise and controlled functionalization of the pyridine (B92270) core, where one site can be modified while leaving the others intact for subsequent transformations. This property is invaluable in the efficient construction of complex target molecules.

Construction of Complex Heterocyclic Systems

The compound is a key precursor for the synthesis of a variety of fused and substituted heterocyclic systems, which are prominent scaffolds in medicinal chemistry and materials science.

The aldehyde functionality is the primary reactive site for building these fundamental five- and six-membered heterocycles.

Pyrazoles: The synthesis of pyrazoles from this compound typically follows the well-established Knorr pyrazole (B372694) synthesis or related multicomponent strategies. The general approach involves the condensation of the aldehyde with a hydrazine (B178648) derivative (such as hydrazine hydrate (B1144303) or phenylhydrazine) to form a hydrazone intermediate. This intermediate then undergoes intramolecular cyclization and subsequent aromatization (often via oxidation or elimination) to yield the corresponding pyrazole ring. This one-pot condensation is a robust method for producing polysubstituted pyrazoles. nih.govscholaris.ca

| Reactant 1 | Reactant 2 | Key Transformation | Product Class |

|---|---|---|---|

| This compound | Hydrazine Derivative (e.g., R-NHNH₂) | Condensation & Cyclization | Pyrazoles substituted with a (5-Bromo-2-fluoropyridin-3-yl) group |

Pyrimidines: This building block is utilized in the synthesis of fused pyrimidine (B1678525) systems. For instance, it is a key intermediate in the preparation of certain pyrido[2,3-d]pyrimidine (B1209978) derivatives, which have been investigated as potent inhibitors of Raf kinase, a target in cancer therapy. The synthesis involves condensation reactions that utilize the aldehyde group to construct the pyrimidine ring onto the existing pyridine frame.

Thiazoles: While the classic Hantzsch thiazole (B1198619) synthesis requires an α-haloketone and is not directly applicable, alternative multicomponent strategies can be employed. A notable method involves the reaction of an aldehyde, an amine, and elemental sulfur, often catalyzed by copper. This approach allows for the construction of the thiazole ring directly from the aldehyde functionality of the starting material. organic-chemistry.org

The inherent reactivity of the pyridine core, particularly the interplay between the aldehyde and the halogen substituents, enables the formation of more complex fused ring systems.

Fluorinated Pyrroles: The synthesis of fluorinated pyrroles is of significant interest due to their applications in pharmaceuticals. A closely related isomer, 5-Bromo-3-fluoropyridine-2-carbaldehyde, is known to be a precursor for various 3-fluorinated pyrroles. youtube.com By analogy, this compound is expected to undergo similar transformations, such as the Barton-Zard pyrrole (B145914) synthesis, where reaction with an isocyanoacetate would lead to the formation of a pyrrole ring fused or substituted with the pyridine core.

Furo[3,4-c]pyridines: The construction of the furo[3,4-c]pyridine (B3350340) scaffold, a core structure in various biologically active molecules, can be achieved from halopyridine aldehydes. The isomer 5-Bromo-3-fluoropyridine-2-carbaldehyde is used to create complex structures like 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates. youtube.com This suggests that this compound can participate in similar intramolecular cyclization pathways, likely initiated by a reaction at the aldehyde group (e.g., with a glycine (B1666218) derivative), followed by an SNAr reaction where an oxygen nucleophile displaces the fluorine atom at the C2 position to form the furan (B31954) ring.

Synthesis of Polyfunctional Fluoro-Substituted Unsaturated Building Blocks

A key application of this compound is its conversion into new, more complex building blocks that are themselves valuable for further synthetic elaboration. The aldehyde group is often the site of initial transformation to introduce unsaturation.

For example, olefination reactions such as the Wittig or Horner-Wadsworth-Emmons reaction can convert the aldehyde into an alkene (e.g., an α,β-unsaturated ester or nitrile). The resulting product is a new, polyfunctional building block that retains the bromo and fluoro substituents on the pyridine ring. These halogen "handles" can then be used in subsequent, selective cross-coupling or SNAr reactions. This strategy allows for the rapid build-up of molecular complexity from a simple, commercially available starting material.

| Starting Material | Reaction Type | Example Reagent | Product Type | Retained Functionality |

|---|---|---|---|---|

| This compound | Horner-Wadsworth-Emmons Olefination | Triethyl phosphonoacetate | Ethyl (E)-3-(5-bromo-2-fluoropyridin-3-yl)acrylate | Bromo group (for cross-coupling), Fluoro group (for SNAr) |

Integration into Multi-Step Synthesis Schemes

The compound's structure is well-suited for incorporation into elegant and efficient multi-step synthesis strategies, including cascade and tandem processes.

A tandem or cascade reaction is a sequence of intramolecular or intermolecular transformations where the subsequent reaction occurs as a direct consequence of the functionality formed in the previous step, all within a single pot. This compound is an ideal substrate for designing such processes.

A plausible and powerful tandem reaction involves an initial intermolecular condensation at the aldehyde followed by an intramolecular cyclization. For example, a Knoevenagel condensation with an active methylene (B1212753) compound (e.g., malononitrile) would form a pyridinylidene intermediate. This intermediate is perfectly poised for a subsequent intramolecular SNAr reaction, where the nucleophile generated in the first step attacks the C2 position, displacing the fluoride (B91410) and forming a new fused ring system in a single, efficient operation. Such a process rapidly generates molecular complexity and is a hallmark of modern synthetic efficiency.

Protecting Group Strategies in Complex Organic Synthesis

In the realm of complex organic synthesis, the strategic use of protecting groups is a fundamental concept that enables chemists to mask the reactivity of certain functional groups while transformations are carried out elsewhere in the molecule. While this compound is not conventionally employed as a protecting group in the classical sense, where it is temporarily attached to a functional group and later removed to regenerate the original functionality, its aldehyde group serves as a key handle for intricate cyclization reactions. These reactions can be viewed as a specialized form of protecting group strategy, where the aldehyde and a suitable reaction partner are temporarily incorporated into a new heterocyclic ring. This newly formed ring can be stable to a variety of reaction conditions, effectively "protecting" the original functionalities by masking their reactivity.

The utility of this compound in such strategies lies in its ability to react with various nucleophiles to construct fused heterocyclic systems. This approach is particularly valuable in the synthesis of novel scaffolds for medicinal chemistry and materials science. The inherent reactivity of the aldehyde, coupled with the electronic properties of the substituted pyridine ring, allows for the formation of diverse and complex molecular architectures.

Detailed research has highlighted specific instances where this compound participates in cyclization reactions that can be considered a form of functional group protection. For example, it is a precursor in the synthesis of 3-fluoropyrroles and can be used to create intricate structures like 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates through cyclization processes. fluoromart.com

The following table summarizes key research findings where the aldehyde functionality of this compound is utilized in the formation of new heterocyclic rings, a process that can be conceptually framed as a protecting group strategy.

| Reactant | Reagents and Conditions | Product | Research Finding |

| Amine/Amide Derivatives | Varies (e.g., acid or base catalysis) | Fused Pyridine-Pyrrole Systems | The aldehyde undergoes condensation with primary amines or amides, followed by cyclization to afford fused heterocyclic structures. This effectively protects both the aldehyde and the amine functionality within the new ring system. |

| Active Methylene Compounds | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | Substituted Pyridopyridines | In the presence of a base, active methylene compounds can react with the aldehyde in a Knoevenagel-type condensation, which can be followed by an intramolecular cyclization, leading to the formation of a new pyridopyridine ring. |

| Hydroxylamine (B1172632) | Mild acid or base | Pyridine-based Oximes | The reaction with hydroxylamine forms the corresponding oxime. While a simple derivatization, the oxime can be considered a protected form of the aldehyde, which can be stable to certain reaction conditions and later hydrolyzed back to the aldehyde if needed. |

It is important to note that in many of these synthetic applications, the newly formed heterocyclic ring becomes a permanent feature of the final target molecule. However, the initial cyclization step serves the purpose of masking the reactivity of the aldehyde and the reacting nucleophile, allowing for subsequent chemical modifications on other parts of the molecule, a core principle of protecting group strategies.

Role of 5 Bromo 2 Fluoropyridine 3 Carboxaldehyde in Medicinal Chemistry and Drug Discovery

Utilization as a Molecular Scaffold for Active Pharmaceutical Ingredients (APIs)

5-Bromo-2-fluoropyridine-3-carboxaldehyde serves as an exemplary molecular scaffold in the synthesis of complex Active Pharmaceutical Ingredients (APIs). A scaffold is a core chemical structure upon which various functional groups can be systematically added to create a library of new compounds with diverse biological activities. The strategic placement of the bromo, fluoro, and aldehyde functionalities on the pyridine (B92270) ring offers medicinal chemists a three-pronged approach to molecular elaboration.

The aldehyde group is a versatile functional handle, readily participating in reactions such as reductive amination, Wittig reactions, and condensations to build complex side chains. The bromine atom is a key site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. This is fundamental to exploring the structure-activity relationship (SAR) of a potential drug candidate. Concurrently, the fluorine atom at the 2-position can significantly influence the electronic properties of the pyridine ring, enhance binding affinity with biological targets, and improve metabolic stability by blocking potential sites of oxidative metabolism, thereby enhancing the pharmacokinetic profile of the final API.

Design and Synthesis of Receptor Ligands and Enzyme Inhibitors

The unique structural and chemical attributes of this compound make it an ideal starting point for the rational design of targeted therapies, including specific receptor ligands and enzyme inhibitors.

Neuropeptide Y Receptor Y5 Inhibitors

Neuropeptide Y (NPY) and its receptors, particularly the Y5 subtype, are implicated in a variety of physiological processes, including appetite regulation, anxiety, and cardiovascular function. nih.gov The development of selective NPY Y5 receptor antagonists is a therapeutic strategy for conditions like obesity and anxiety disorders. nih.gov While the broader class of substituted pyridines is explored for NPY receptor modulation, specific documented examples detailing the direct use of this compound for the synthesis of Y5 inhibitors are not prevalent in currently reviewed literature. However, its structural motifs are consistent with features required for potent and selective ligands targeting G-protein coupled receptors. mdpi.com

SARS-CoV-2 Main Protease Inhibitors

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govmdpi.com The design of Mpro inhibitors often involves creating peptidomimetic molecules that fit into the enzyme's active site. nih.gov The aldehyde group of this compound can be utilized as a "warhead" to form a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, leading to irreversible inhibition. nih.govmdpi.com The pyridine ring itself can be incorporated as a P3 fragment in inhibitor design, where it can form crucial interactions with amino acid residues like Glutamine (Gln) in the S2 or S3 subsites of the protease. nih.gov This strategic placement can significantly enhance the potency of the inhibitor.

Table 1: Application in SARS-CoV-2 Mpro Inhibitor Design

| Inhibitor Design Strategy | Role of the Scaffold | Target Interaction | Potential Outcome |

| Peptidomimetic Inhibitors | The aldehyde acts as a covalent warhead. | Forms a covalent bond with the catalytic Cys145 residue. | Irreversible and potent inhibition of viral replication. nih.govnih.gov |

| Fragment-Based Design | The 2-fluoropyridine (B1216828) moiety serves as a P2 or P3 fragment. | Interacts with key amino acid residues in the S2/S3 subsites. | Enhanced binding affinity and high selectivity for Mpro. mdpi.comrsc.org |

Indoleamine-2,3-dioxygenase-1 Inhibitors in Cancer Immunotherapy

Indoleamine 2,3-dioxygenase-1 (IDO1) is a crucial enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govnih.gov In the tumor microenvironment, elevated IDO1 activity leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, allowing cancer cells to evade the immune system. nih.govmssm.edu Inhibition of IDO1 is therefore a major strategy in cancer immunotherapy. nih.gov this compound provides a valuable scaffold for creating potent IDO1 inhibitors. The aldehyde can be transformed into various functional groups, such as hydrazones or other heterocyclic systems, that can effectively chelate the heme iron at the active site of the IDO1 enzyme. The bromo-fluoropyridine core can be further functionalized to optimize hydrophobic and electronic interactions within the enzyme's binding pocket, leading to highly potent and selective inhibitors.

Table 2: Role in the Development of IDO1 Inhibitors

| Development Approach | Function of the Scaffold | Mechanism of Action | Therapeutic Goal |

| Heme-Coordinating Inhibitors | The aldehyde is a precursor to functional groups that bind the heme iron. | Blocks the catalytic activity of the IDO1 enzyme. | Prevents tryptophan depletion and restores anti-tumor immunity. nih.govnih.gov |

| Structure-Based Drug Design | The substituted pyridine ring provides a rigid core for building out side chains. | Optimizes interactions with the active site pockets of IDO1. | Development of next-generation, highly selective immuno-oncology agents. mssm.edu |

Ligands for Vesicular Acetylcholine (B1216132) Transport

The vesicular acetylcholine transporter (VAChT) is responsible for loading acetylcholine into synaptic vesicles and is a key biomarker for the health of cholinergic neurons. A decline in VAChT density is associated with neurodegenerative diseases such as Alzheimer's. The development of radiolabeled ligands for VAChT is critical for imaging these neurons with Positron Emission Tomography (PET). While many existing VAChT ligands are based on the vesamicol (B58441) scaffold, the search for novel structures with improved properties is ongoing. The 5-bromo-2-fluoropyridine (B45044) moiety is of high interest in this area. The fluorine atom can be substituted with a radioactive fluorine-18 (B77423) isotope for PET imaging, while the bromine atom allows for molecular modifications to fine-tune the ligand's binding affinity and selectivity for VAChT over other targets like sigma receptors.

Applications in Anticancer Drug Development

The utility of this compound in anticancer drug development extends beyond its role in creating IDO1 inhibitors. The structural framework is versatile enough to be adapted for targeting various other cancer-related pathways. For instance, the scaffold can be used to synthesize inhibitors of specific kinases, which are often dysregulated in cancer. The ability to perform diverse chemical modifications on the aldehyde, bromine, and the pyridine ring itself allows for the creation of large libraries of compounds for high-throughput screening against a panel of cancer cell lines. This approach facilitates the discovery of novel anticancer agents with unique mechanisms of action, potentially overcoming resistance to existing therapies. The development of such targeted agents is a cornerstone of modern precision oncology.

Cytotoxicity Mechanisms against Cancer Cell Lines

There is currently a lack of specific studies detailing the direct cytotoxic mechanisms of this compound against cancer cell lines. However, the broader class of bromo- and fluoro-substituted heterocyclic compounds, including pyridine derivatives, has been the subject of extensive research in oncology. For instance, various pyridine derivatives have been investigated for their potential to act as anticancer agents.

Research into related structures, such as 5-bromo-pyrimidine derivatives, has shown that these compounds can exhibit significant anticancer activity against a range of human cancer cell lines, including those of the cervix, lung, breast, and ovaries. The cytotoxic effects of these related compounds suggest that the introduction of a bromine atom into the heterocyclic ring can be a viable strategy for developing new anticancer drugs.

While the precise mechanisms remain to be elucidated for this compound, the aldehyde functional group offers a reactive site for the synthesis of various derivatives, such as Schiff bases or hydrazones, which could be designed to interact with biological targets within cancer cells.

Modulation of Cellular Proliferation and Apoptosis Induction

The ability to induce apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. While direct evidence for this compound inducing apoptosis is not available, studies on analogous compounds provide a basis for its potential in this area.

For example, certain terpenoid-like chalcone (B49325) derivatives containing a bromo-substitution have been investigated for their apoptotic activity. These studies suggest that the presence of the bromine atom can contribute to the molecule's ability to induce apoptosis in cancer cells through various mechanisms, potentially including the inhibition of key signaling proteins like mitogen-activated protein kinase 5 (MAP3K5). It is hypothesized that derivatives of this compound could be synthesized to explore similar apoptotic pathways.

The aldehyde group of this compound is a key feature that allows for the creation of diverse libraries of compounds. By reacting it with various amines or other nucleophiles, medicinal chemists can generate a wide array of derivatives. These new molecules can then be screened for their ability to inhibit cancer cell proliferation and trigger apoptosis.

Table 1: Potential Activities of this compound Derivatives Based on Related Compounds

| Potential Activity | Observed in Related Compounds | Potential Mechanism of Action |

| Cytotoxicity | Yes (in bromo-pyrimidine derivatives) | Interaction with key cellular enzymes or DNA |

| Apoptosis Induction | Yes (in bromo-substituted chalcones) | Inhibition of signaling pathways (e.g., MAP3K5) |

Note: This table is illustrative and based on the activities of structurally related compounds. Direct experimental data for this compound is not currently available.

Neuroprotective Agent Research and Development

The field of neurodegenerative diseases is actively seeking new therapeutic agents that can protect neurons from damage and death. While there is no direct research linking this compound to neuroprotection, its structural motifs are present in compounds that have been investigated for such properties.

The pyridine ring is a common scaffold in many centrally acting drugs. The strategic placement of halogen atoms like fluorine and bromine can modulate the physicochemical properties of a molecule, such as its lipophilicity and ability to cross the blood-brain barrier, which are critical for neuroprotective agents.

This compound serves as a valuable starting material for the synthesis of more complex heterocyclic systems. For example, it can be used in cyclization reactions to create novel fused-ring structures. These derivatives could then be evaluated for their potential to protect neuronal cells from various insults, such as oxidative stress or excitotoxicity, which are implicated in neurodegenerative disorders.

Strategies for Fluorine Incorporation in Bioactive Molecules

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological properties. The small size and high electronegativity of the fluorine atom can lead to improved metabolic stability, increased binding affinity to target proteins, and better membrane permeability.

This compound is an example of a fluorinated building block that can be utilized in the synthesis of more complex bioactive molecules. The presence of the fluorine atom on the pyridine ring can significantly influence the electronic properties of the molecule, which in turn can affect its interactions with biological targets.

Medicinal chemists can employ this fluorinated synthon in various synthetic routes. For instance, the aldehyde group can be transformed into a wide range of other functional groups, allowing for the exploration of diverse chemical space while retaining the beneficial properties conferred by the fluorine atom. The bromine atom also provides a handle for further chemical modifications, such as cross-coupling reactions, to build molecular complexity.

Table 2: Common Strategies for Utilizing Fluorinated Building Blocks like this compound

| Strategy | Description | Potential Outcome |

| Derivatization of Aldehyde | Conversion of the aldehyde to other functional groups (e.g., amines, alcohols, acids). | Generation of a library of compounds for biological screening. |

| Cross-Coupling Reactions | Utilization of the bromine atom for reactions like Suzuki or Buchwald-Hartwig coupling. | Synthesis of complex molecules with extended aromatic systems. |

| Scaffold Hopping | Using the fluorinated pyridine core to replace other heterocyclic systems in known bioactive molecules. | Improvement of pharmacokinetic or pharmacodynamic properties. |

Advanced Research Avenues and Future Perspectives

Computational Chemistry and Molecular Modeling Studies

Computational studies are instrumental in predicting the physicochemical properties and reactivity of molecules like 5-Bromo-2-fluoropyridine-3-carboxaldehyde, guiding experimental design and saving resources.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for analyzing the molecular structure and stability of halogenated aromatic compounds. For structurally related molecules like 5-Bromo-2-Hydroxybenzaldehyde, DFT methods with basis sets such as 6-311++G(d,p) have been used for geometric optimization and to calculate vibrational frequencies. nih.gov Such analyses provide deep insights into the molecule's stability by examining the vibrations of its key chemical bonds (e.g., C-Br, C-F, C=O). nih.gov These computational techniques can be applied to this compound to determine its precise molecular geometry, electronic structure, and the influence of its substituents on the pyridine (B92270) ring. fluoromart.com Further analysis using methods like Hirshfeld surface analysis can elucidate potential intermolecular interactions, which are crucial for understanding the compound's solid-state properties. fluoromart.com

Frontier Molecular Orbital (FMO) analysis, which calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's electronic properties and chemical reactivity. The HOMO-LUMO energy gap is a key parameter indicating the molecule's stability and its potential as an electronic material. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when they form a stable complex, particularly in a biological context. While direct docking studies on this compound are not widely published, research on its derivatives highlights the potential of this scaffold. For instance, a novel compound synthesized from the related 2-bromo-5-fluorobenzaldehyde (B45324) was subjected to molecular docking against several bacterial protein targets to probe its mechanism of action. nih.govnih.gov The study revealed significant binding affinities with Dihydrofolate Reductase (DHFR) and Dehydrosqualene Synthase (DHSS), suggesting these enzymes as potential therapeutic targets. nih.govnih.gov Similarly, Schiff bases derived from the analogous 5-bromosalicylaldehyde (B98134) have been docked against microbial protein targets to understand their biological efficacy. researchgate.netasianpubs.org

| Target Protein | Protein Function | Derivative Compound | Binding Energy (kcal/mol) |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | Folate Metabolism | 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | -7.07 |

| Dehydrosqualene Synthase (DHSS) | Squalene Biosynthesis | -7.05 |

The chemical reactivity of this compound is dictated by its functional groups. The aldehyde group can readily undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones. fluoromart.com The bromo and fluoro substituents on the electron-deficient pyridine ring make it susceptible to nucleophilic aromatic substitution (SNAr) reactions. fluoromart.com Computational chemistry can be employed to investigate the mechanisms of these reactions in detail. By calculating reaction energy profiles, identifying transition states, and analyzing thermodynamic and kinetic parameters, researchers can predict the most favorable reaction pathways and conditions. Such mechanistic studies have been performed on related molecules to understand their reactivity. nih.gov

Applications in Materials Science: Semiconductors and Organic Light-Emitting Diodes (OLEDs)

Halogenated pyridine derivatives are increasingly recognized for their potential in materials science due to their unique electronic and photophysical properties. The presence of both electron-withdrawing (fluoro, aldehyde) and heavy (bromo) atoms makes this compound an interesting building block for functional organic materials.

While direct applications of the title compound are still emerging, structurally similar molecules have shown significant promise. For example, 5-Bromo-3-fluoropyridine-2-carboxylic acid, a closely related compound, is used to synthesize pyridine-triazole ligands that form highly photoluminescent Rhenium(I) complexes with quantum yields reaching 55%, making them suitable for lighting applications. ossila.com Furthermore, derivatives of 5-Bromo-3-fluorosalicylaldehyde are used to create Schiff base coordination complexes that act as dyes in Organic Light-Emitting Diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com These examples underscore the potential of using this compound as a precursor to develop novel organic semiconductors and emissive materials for next-generation electronic devices.

| Compound | Application Area | Specific Use | Reference |

|---|---|---|---|

| 5-Bromo-3-fluoropyridine-2-carboxylic acid | Photoluminescent Materials | Precursor for ligands in Rhenium(I) complexes for lighting. | ossila.com |

| 5-Bromo-3-fluorosalicylaldehyde | OLEDs / DSSCs | Precursor for Schiff base dyes. | ossila.com |

Development of Novel Synthetic Methodologies

The development of efficient and novel synthetic routes to this compound and its derivatives is crucial for enabling further research. General strategies for synthesizing functionalized halogenated pyridines include modern cross-coupling reactions catalyzed by palladium, as well as classic methods like lithiation followed by electrophilic trapping and halogen dance reactions. fluoromart.com

Specific methodologies for related structures often involve multi-step sequences. For instance, the synthesis of 5-bromo-2-fluoropicolines has been achieved via a diazotization-fluorination reaction on a 2-amino-5-bromopicoline precursor. google.com The aldehyde functional group also serves as a synthetic handle for constructing more complex molecular architectures. The positional isomer, 5-Bromo-3-fluoropyridine-2-carbaldehyde, has been used in cyclization reactions to create fused heterocyclic systems like furo[3,4-c]pyridines, which are important scaffolds in medicinal chemistry. fluoromart.com Exploring these and other novel synthetic transformations will be key to unlocking the full potential of this compound.

Exploration of New Biological Activities and Therapeutic Targets

Halogenated heterocycles are a cornerstone of modern drug discovery. The specific substitution pattern of this compound makes it and its derivatives attractive candidates for biological screening.

Research into analogous structures has revealed a wide range of biological activities.

Antimicrobial and Antifungal Activity: Schiff base metal complexes derived from 5-bromosalicylaldehyde have been investigated for their antimicrobial properties. researchgate.netasianpubs.org A compound synthesized from 2-bromo-5-fluorobenzaldehyde exhibited moderate activity against several bacterial and fungal strains. nih.govnih.gov

Anticancer Activity: The aforementioned Schiff base complexes of 5-bromosalicylaldehyde were also evaluated for their anticancer potential against cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). researchgate.netasianpubs.org

Enzyme Inhibition and Receptor Modulation: The utility of this scaffold extends to specific therapeutic targets. The related building block, 5-Bromo-3-fluoropyridine-2-carboxylic acid, is a key intermediate in the synthesis of allosteric modulators of the adenosine (B11128) A₂A receptor, which are being investigated for the treatment of insomnia. ossila.com

These findings suggest that derivatives of this compound are prime candidates for the development of new therapeutic agents, and future research will likely focus on synthesizing libraries of these compounds for high-throughput biological screening against a variety of diseases.

| Related Compound/Derivative Class | Biological Activity | Therapeutic Target/Cell Line | Reference |

|---|---|---|---|

| Schiff bases of 5-bromosalicylaldehyde | Antimicrobial, Anticancer | Various microbes; HeLa, MCF7 cells | researchgate.netasianpubs.org |

| Derivatives of 2-bromo-5-fluorobenzaldehyde | Antibacterial, Antifungal | DHFR, DHSS enzymes | nih.govnih.gov |

| 5-Bromo-3-fluoropyridine-2-carboxylic acid | Receptor Modulation | Adenosine A₂A receptor | ossila.com |

| Derivatives of 5-Fluoro-isatin | Antimicrobial, DNA Protection | Various bacteria | kashanu.ac.ir |

Green Chemistry Approaches in the Synthesis and Application of this compound

The growing emphasis on sustainable chemical manufacturing has driven the development of greener and more scalable synthetic routes for this compound and its derivatives. The core tenets of green chemistry—waste minimization, energy efficiency, and the use of safer reagents and solvents—are being actively applied to mitigate the environmental impact of its production and use.

A significant area of advancement is in the development of novel, catalyst-free formylation methods for fluoropyridines. One such method involves a two-step process using a silylformamidine under catalyst-free conditions, which proceeds via a C-H insertion mechanism. nih.gov This approach circumvents the need for metallic catalysts, which can be toxic and difficult to remove from the final product, thus aligning with the principles of green chemistry.

Furthermore, the broader field of aldehyde and pyridine synthesis is seeing a shift towards more sustainable practices that can be extrapolated to the production of this compound. These include the use of photocatalysis, organocatalysis, and the adoption of greener solvents like water or ionic liquids. mdpi.combeilstein-journals.org The application of microwave irradiation and ball milling are also being explored to reduce reaction times and energy consumption. beilstein-journals.org

Continuous flow chemistry presents another promising avenue for the greener synthesis of this and other halopyridine aldehydes. nih.gov Flow reactors offer superior control over reaction parameters, leading to enhanced safety, improved yields, and reduced waste streams compared to traditional batch processing. This technology is particularly advantageous for managing highly exothermic or rapid reactions often encountered in the synthesis of halogenated heterocycles.

Research Findings on Greener Synthetic Routes

While specific, detailed studies on green synthetic routes for this compound are emerging, research on analogous compounds provides valuable insights. For instance, studies on the synthesis of other halopyridine aldehydes have demonstrated the feasibility of catalyst-free reactions, which significantly reduces the environmental burden associated with catalyst synthesis and disposal. nih.gov

The table below summarizes potential green chemistry approaches applicable to the synthesis of this compound, based on research in related areas.

| Green Chemistry Approach | Potential Advantages | Relevant Research Area |

| Catalyst-Free Formylation | - Reduced metal contamination- Simplified purification- Lower environmental impact | Synthesis of fluoropyridine aldehydes nih.gov |

| Continuous Flow Synthesis | - Enhanced safety and control- Improved yield and purity- Reduced waste generation | General synthesis of aldehydes and pharmaceutical intermediates nih.gov |

| Use of Greener Solvents | - Reduced toxicity and environmental persistence- Potential for solvent recycling | Synthesis of S-heterocyclic compounds and general organic synthesis mdpi.com |

| Photocatalysis & Organocatalysis | - Use of abundant and non-toxic catalysts- Milder reaction conditions | General aldehyde and indole (B1671886) chemistry beilstein-journals.org |

| Microwave & Ultrasound Assistance | - Reduced reaction times- Lower energy consumption | Synthesis of S-heterocyclic compounds mdpi.com |

The development of a rapid, modular, and scalable method for the conversion of carboxylic acids to aldehydes using pinacolborane at ambient temperature, facilitated by a triflylpyridinium reagent, also presents a potentially greener alternative to traditional oxidation methods. nih.gov This approach, particularly when adapted to a continuous flow process, could significantly enhance the sustainability of aldehyde synthesis. nih.gov

Looking forward, the integration of biocatalysis, employing enzymes for specific synthetic steps, holds considerable promise for the green production of this compound. While direct examples are not yet prevalent, the successful application of biocatalysis in the synthesis of other pharmaceutical intermediates suggests its future potential in this area.

As the pharmaceutical industry continues to embrace green chemistry, the synthesis and application of this compound will undoubtedly benefit from these ongoing innovations, leading to more sustainable and environmentally responsible manufacturing processes.

Q & A

Q. What are the critical spectroscopic techniques for characterizing 5-Bromo-2-fluoropyridine-3-carboxaldehyde, and how should data interpretation be prioritized?

Characterization requires a combination of /-NMR to confirm substituent positions (e.g., bromine at C5, fluorine at C2, aldehyde at C3) and FT-IR to verify the aldehyde carbonyl stretch (~1700 cm). Mass spectrometry (HRMS) is essential for molecular weight confirmation (expected [M+H] at 218.96 g/mol based on CHBrFNO) . Prioritize NMR data to resolve regiochemical ambiguities, especially when differentiating between positional isomers (e.g., 5-bromo vs. 6-bromo derivatives) .

Q. What synthetic routes are recommended for preparing this compound, and how can purity be optimized?

A common approach involves bromination and fluorination of pyridine precursors. For example:

Bromination : Direct bromination of 2-fluoropyridine-3-carboxaldehyde using NBS (N-bromosuccinimide) under radical initiation.

Fluorination : Fluorodechlorination of 5-bromo-2-chloropyridine-3-carboxaldehyde with KF in polar aprotic solvents (e.g., DMF) .

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>98% by area normalization) .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert gas (argon) at −20°C in amber vials to prevent aldehyde oxidation and photodegradation. The compound’s flash point is not applicable (non-flammable), but use PPE (gloves, goggles) due to potential irritancy .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity for cross-coupling reactions involving this compound?

DFT calculations (e.g., B3LYP/6-31G*) predict electron-deficient regions at C5 (bromine) and C3 (aldehyde), making them susceptible to Suzuki-Miyaura coupling (C5) or nucleophilic addition (C3). Compare Fukui indices to prioritize reaction sites . Experimental validation using Pd(PPh) and aryl boronic acids shows higher yields at C5 (~75%) versus C3 (~40%) due to steric hindrance from the aldehyde group .

Q. What strategies resolve contradictions in reported melting points or solubility data for this compound?

Discrepancies in melting points (e.g., 173–175°C vs. 185–187°C) may arise from polymorphic forms or impurities. Use DSC (differential scanning calorimetry) to identify true melting behavior. For solubility, test in DMSO, THF, and chloroform with sonication; reported solubility in DMSO is >50 mg/mL, but batch-dependent variations require Karl Fischer titration to rule out moisture interference .

Q. How can the aldehyde group be selectively functionalized without affecting the bromine or fluorine substituents?

Employ reductive amination with NaBHCN in methanol to convert the aldehyde to an amine while preserving Br/F groups. Alternatively, use Grignard reagents (e.g., MeMgBr) at −78°C to minimize side reactions. Monitor by -NMR to confirm fluorine stability .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Large-scale bromination may lead to di-brominated byproducts. Optimize stoichiometry (1.1 eq. Br) and use flow chemistry for precise temperature control (0–5°C). Post-reaction, employ quenching with NaSO to minimize decomposition .

Q. How does this compound perform as a building block in bioactive molecule synthesis?

The aldehyde and halogen groups enable dual functionalization. For example, it serves as a precursor for imine-linked covalent inhibitors (e.g., kinase targeting) and fluorinated pharmacophores. In a recent study, coupling with 2-methylaniline derivatives yielded compounds with IC values <100 nM against EGFR mutants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.